Vitamin K1-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

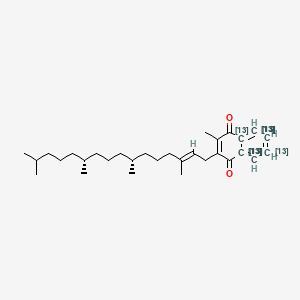

Molecular Formula |

C31H46O2 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i7+1,8+1,18+1,19+1,28+1,29+1 |

InChI Key |

MBWXNTAXLNYFJB-WNHYLWKYSA-N |

Isomeric SMILES |

CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Vitamin K1-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Vitamin K1-13C6, a crucial stable isotope-labeled internal standard for quantitative analysis. This document details the specifications, analytical methodologies for quality control, and a general workflow for its synthesis and verification.

Quantitative Data Summary

This compound is synthesized to have a high degree of isotopic enrichment, ensuring its utility as an internal standard in mass spectrometry-based assays. The following table summarizes the typical quantitative specifications for commercially available this compound.

| Parameter | Specification | Source |

| Isotopic Purity | ≥99 atom % 13C | |

| Chemical Purity | ≥98% (CP) | [1] |

| Mass Shift | M+6 |

CP denotes Chemical Purity.

Synthesis and Purification Overview

The synthesis of this compound involves the incorporation of six carbon-13 atoms into the phylloquinone molecule. While specific, detailed synthesis protocols are often proprietary to the manufacturers, the general approach involves a multi-step chemical synthesis.

A plausible synthetic route would start with a 13C6-labeled precursor for the naphthoquinone ring. For instance, [13C6]-phenol could serve as an excellent starting material for creating various 13C-labeled aromatic compounds. This labeled ring would then be coupled with the phytyl side chain to form the final this compound molecule.

Purification of the final product is critical to remove any unlabeled Vitamin K1 and other impurities. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols for Quality Control

The determination of isotopic and chemical purity of this compound relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Isotopic Purity and Enrichment Determination by Mass Spectrometry

Mass spectrometry (MS) is the primary technique used to confirm the isotopic enrichment of this compound. This is typically performed using either Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: A known concentration of the this compound standard is prepared in a suitable organic solvent, such as methanol or acetonitrile.

-

Chromatographic Separation (LC-MS/MS):

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid and 5mM ammonium formate) and an organic solvent (e.g., methanol with 0.1% formic acid).[2]

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Analysis:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

-

Data Acquisition: The instrument is set to monitor the mass-to-charge ratio (m/z) of both unlabeled Vitamin K1 and this compound. The analysis of the isotopic cluster and the relative intensities of the different isotopologues allows for the calculation of the isotopic enrichment. High-resolution mass spectrometry can precisely determine the mass of the molecule, confirming the incorporation of the 13C atoms.

-

Chemical Purity Determination by HPLC

The chemical purity of the this compound standard is determined by HPLC with UV or MS detection to identify and quantify any impurities.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

HPLC Analysis:

-

Column: A high-resolution C18 or similar column.

-

Mobile Phase: A gradient elution program with a mixture of organic solvents (e.g., methanol, acetonitrile) and water.

-

Detection: A UV detector set at the maximum absorbance wavelength of Vitamin K1 (around 248 nm) or a mass spectrometer.

-

-

Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and the specific positions of the isotopic labels. While a detailed protocol for this compound is not publicly available, the general approach is as follows:

Methodology:

-

Sample Preparation: A concentrated solution of the this compound is prepared in a deuterated solvent (e.g., chloroform-d).

-

NMR Analysis:

-

Instrument: A high-field NMR spectrometer.

-

Experiments: 1H NMR and 13C NMR spectra are acquired.

-

-

Data Analysis: The 1H NMR spectrum is compared to that of an unlabeled Vitamin K1 standard to ensure the overall structure is correct. The 13C NMR spectrum will show enhanced signals for the six labeled carbon positions, confirming the successful incorporation of the isotopes. The absence of significant signals at the chemical shifts corresponding to the unlabeled positions in the naphthoquinone ring further verifies the high isotopic enrichment.

Visualizations

General Workflow for Synthesis and Quality Control of this compound

Caption: General workflow for the synthesis and quality control of this compound.

References

Synthesis and Characterization of Vitamin K1-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Vitamin K1-13C6, a stable isotope-labeled internal standard crucial for accurate quantification of Vitamin K1 (phylloquinone) in various biological matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and summarizes key analytical data.

Introduction

Vitamin K1, a fat-soluble vitamin essential for blood coagulation and bone metabolism, is a key target of study in nutritional science and drug development.[1] Accurate quantification of Vitamin K1 is paramount for pharmacokinetic studies, clinical diagnostics, and food analysis. This compound, in which six carbon atoms on the naphthoquinone ring are replaced with the heavy isotope 13C, serves as an ideal internal standard for mass spectrometry-based quantification methods. Its identical chemical properties to the unlabeled analyte and distinct mass shift ensure reliable and precise measurements.[2][3][4]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that can be broadly divided into two key stages: the synthesis of the 13C6-labeled 2-methyl-1,4-naphthoquinone core and its subsequent coupling with the phytol side chain.

Plausible Synthetic Workflow

A plausible synthetic route, based on established organic chemistry principles such as the Diels-Alder reaction, is outlined below. This pathway commences with commercially available 13C-labeled precursors to construct the isotopically labeled aromatic ring.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of [1,2,3,4,5,8-13C6]-2-Methyl-1,4-naphthoquinone (Menadione-13C6)

A potential approach for the synthesis of the 13C6-labeled naphthoquinone core involves a Diels-Alder reaction between a 13C4-labeled diene and a 13C2-labeled dienophile.[5]

-

Diels-Alder Reaction: [1,2,3,4-13C4]-1,3-butadiene is reacted with [1,2-13C2]-maleic anhydride in a suitable solvent like xylene under elevated temperature and pressure.

-

Aromatization: The resulting Diels-Alder adduct, [1,2,3,4,4a,8a-13C6]-tetrahydrophthalic anhydride, is then aromatized through a dehydrogenation reaction, for example, using a palladium on carbon (Pd/C) catalyst at high temperature.

-

Oxidative Decarboxylation: The resulting [1,2,3,4,5,8-13C6]-naphthalene-2,3-dicarboxylic anhydride is subjected to oxidative decarboxylation to yield [1,2,3,4,5,8-13C6]-1,4-naphthoquinone.

-

Methylation: The final step to obtain the menadione-13C6 core is a methylation reaction at the 2-position of the naphthoquinone ring.

Step 2: Condensation of Menadione-13C6 with Phytol

The coupling of the labeled menadione with the phytol side chain can be achieved through a Friedel-Crafts type condensation reaction.

-

Reaction Setup: [1,2,3,4,5,8-13C6]-2-Methyl-1,4-naphthoquinone and phytol are dissolved in a non-polar solvent such as dioxane or acetic acid.

-

Catalyst: A Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2), is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 50-70°C) for several hours.

-

Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | ¹³C₆C₂₅H₄₆O₂ | |

| Molecular Weight | 456.65 g/mol | |

| Appearance | Yellow, viscous oil | |

| Isotopic Purity | ≥ 98 atom % ¹³C |

Table 2: Representative ¹H NMR Chemical Shifts for Vitamin K1 (Reference Data)

Note: Chemical shifts for this compound are expected to be very similar to unlabeled Vitamin K1. The primary difference will be the absence of signals from the 13C-bound protons in a standard ¹H NMR spectrum and the presence of ¹H-¹³C coupling in high-resolution spectra.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 8.03 - 8.10 | m |

| Aromatic Protons | 7.65 - 7.71 | m |

| Vinylic Proton | 5.01 | t |

| Allylic Protons | 3.36 | d |

| Methyl Protons (ring) | 2.18 | s |

| Phytol Chain Protons | 0.82 - 1.95 | m |

Data sourced from ChemicalBook, spectra run in CDCl₃.

Table 3: Representative ¹³C NMR Chemical Shifts for Vitamin K1 (Reference Data)

Note: For this compound, the signals corresponding to the six labeled carbons of the naphthoquinone ring will be significantly enhanced and will exhibit ¹³C-¹³C coupling.

| Assignment | Chemical Shift (ppm) |

| Carbonyl Carbons | 184.55, 185.49 |

| Aromatic Quaternary Carbons | 132.11, 132.15, 143.32, 146.19 |

| Aromatic CH Carbons | 126.17, 126.29, 133.27, 133.33 |

| Vinylic Quaternary Carbon | 137.95 |

| Vinylic CH Carbon | 118.75 |

| Methyl Carbon (ring) | 12.69 |

| Phytol Chain Carbons | 16.29 - 40.00 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB)..

Table 4: Mass Spectrometry Data for Vitamin K1 and this compound

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Vitamin K1 | 451.35 | 187, 225 |

| This compound | 457.37 | 193, 231 |

Fragmentation pattern is based on typical electron ionization (EI) or electrospray ionization (ESI) mass spectra.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of methanol and water, both containing a small amount of an additive like ammonium formate or formic acid to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

MS/MS Method:

-

Operate the mass spectrometer in positive ion mode.

-

Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For this compound, this would be m/z 457.4 -> 193.1 and/or m/z 457.4 -> 231.1.

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

Signaling Pathway: The Vitamin K Cycle and γ-Carboxylation

Vitamin K is a crucial cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in a number of proteins, known as Vitamin K-dependent proteins. This process is essential for their biological activity, particularly in blood coagulation and bone metabolism. The Vitamin K cycle is the metabolic pathway that regenerates the active form of Vitamin K.

Caption: The Vitamin K cycle and its role in γ-carboxylation.

Conclusion

The synthesis and characterization of this compound are critical for advancing research in areas where precise quantification of Vitamin K1 is necessary. This guide provides a framework for its preparation and detailed analysis, offering researchers and drug development professionals the essential information to utilize this valuable internal standard effectively. The outlined synthetic pathway, while plausible, may require optimization of reaction conditions to achieve high yields and purity. The characterization protocols provide a solid foundation for quality control and validation of the synthesized material.

References

The Linchpin of Hemostasis: A Technical Guide to the Biological Role of Vitamin K1 in Blood Coagulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K1, also known as phylloquinone, is an indispensable fat-soluble vitamin critically involved in the intricate cascade of blood coagulation. Its primary biological function in hemostasis is to serve as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues within a select group of proteins, the vitamin K-dependent (VKD) clotting factors. This carboxylation is a pivotal event, conferring upon these proteins the ability to bind calcium ions, a prerequisite for their interaction with negatively charged phospholipid membranes at the site of vascular injury and their subsequent activation. This technical guide provides an in-depth exploration of the molecular mechanisms by which Vitamin K1 governs blood coagulation, details key experimental protocols for its study, and presents quantitative data and pathway visualizations to support advanced research and drug development in this field.

The Vitamin K Cycle: A Regenerative Pathway for Coagulation

The biological activity of Vitamin K1 is mediated through a cyclic metabolic pathway known as the Vitamin K cycle, which occurs in the endoplasmic reticulum of hepatocytes. This cycle ensures a continuous supply of the reduced form of vitamin K, the hydroquinone (KH2), which is the active cofactor for GGCX.

The key enzymatic steps of the Vitamin K cycle are:

-

Carboxylation: In the presence of reduced Vitamin K1 (hydroquinone), oxygen, and carbon dioxide, γ-glutamyl carboxylase (GGCX) catalyzes the carboxylation of glutamate residues on the precursor forms of vitamin K-dependent proteins.[1] This reaction oxidizes the vitamin K hydroquinone to vitamin K 2,3-epoxide.[2]

-

Reduction of Vitamin K Epoxide: The enzyme vitamin K epoxide reductase (VKOR) reduces vitamin K 2,3-epoxide back to vitamin K quinone.[3] This step is the primary target of anticoagulant drugs such as warfarin.[3]

-

Reduction of Vitamin K Quinone: Vitamin K quinone is further reduced to the active hydroquinone form by VKOR or potentially other reductases, thus completing the cycle and making vitamin K available for another round of carboxylation.[2]

The Role of γ-Carboxylation in Activating Clotting Factors

The post-translational modification of specific glutamate residues to γ-carboxyglutamate is the cornerstone of Vitamin K1's role in coagulation. This process occurs on the N-terminal "Gla domain" of several key clotting factors. The addition of a second carboxyl group to the γ-carbon of glutamate creates a potent calcium-binding site.

The vitamin K-dependent procoagulant factors include Factors II (prothrombin), VII, IX, and X. The anticoagulant proteins C, S, and Z are also vitamin K-dependent. Upon carboxylation, these proteins undergo a conformational change that enables them to bind to negatively charged phospholipid surfaces on activated platelets and endothelial cells, a critical step for the assembly of the enzyme complexes of the coagulation cascade.

The Coagulation Cascade: A Symphony of Activated Factors

The coagulation cascade is a series of enzymatic reactions that result in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Vitamin K-dependent factors are essential players in all three pathways.

-

Extrinsic Pathway: Initiated by tissue factor exposed at the site of injury, this pathway involves the activation of Factor VII.

-

Intrinsic Pathway: Activated by contact with negatively charged surfaces, this pathway involves the activation of Factors IX.

-

Common Pathway: Both pathways converge to activate Factor X, which then converts prothrombin (Factor II) to thrombin. Thrombin, in turn, cleaves fibrinogen to form fibrin monomers, which polymerize to form a soft clot. This clot is then stabilized by Factor XIIIa.

Quantitative Data

The following tables summarize key quantitative data related to the vitamin K-dependent coagulation factors.

Table 1: Plasma Concentration of Vitamin K-Dependent Clotting Factors

| Clotting Factor | Mean Plasma Concentration (µg/mL) | Molar Concentration (nM) |

| Factor II (Prothrombin) | 100 | 1400 |

| Factor VII | 0.5 | 10 |

| Factor IX | 5 | 90 |

| Factor X | 10 | 170 |

| Protein C | 4 | 70 |

| Protein S | 25 | 300 |

| Protein Z | 2-3 | 40-60 |

Data compiled from various sources.

Table 2: Binding Affinities (Kd) of Propeptides to γ-Glutamyl Carboxylase (GGCX)

| Propeptide Source | Dissociation Constant (Kd) | Affinity Level |

| Factor X | ~1 nM | High |

| Factor IX | ~5 nM | Intermediate |

| Protein C | ~20 nM | Low |

| Consensus Propeptide | 0.083 ± 0.005 nM | Very High |

Data suggests that an optimal, intermediate affinity of the propeptide for GGCX results in the most efficient carboxylation.

Table 3: Kinetic Parameters of Vitamin K Epoxide Reductase Complex Subunit 1-like 1 (VKORC1L1)

| Substrate | Km (µM) | Vmax (nmol·mg⁻¹·hr⁻¹) |

| Vitamin K1 Epoxide | 4.15 | 2.57 |

| Vitamin K2 Epoxide | 11.24 | 13.46 |

Experimental Protocols

Prothrombin Time (PT) Assay

Principle: The PT test assesses the integrity of the extrinsic and common pathways of coagulation. It measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.

Methodology:

-

Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.

-

Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Assay Procedure: a. Pre-warm the PPP sample and the PT reagent (containing tissue factor and phospholipids) to 37°C. b. Pipette a specific volume of the PPP into a cuvette. c. Add a defined volume of the pre-warmed PT reagent to the plasma. d. Simultaneously, add an excess of calcium chloride (e.g., 25 mM) to initiate coagulation and start a timer. e. Record the time in seconds for a fibrin clot to form. This can be detected manually or by an automated coagulometer.

-

Results: The result is reported in seconds and often as an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagents.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of coagulation. It measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium.

Methodology:

-

Sample and Plasma Preparation: Follow the same procedure as for the PT assay.

-

Assay Procedure: a. Pre-warm the PPP sample, the aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C. b. Pipette a specific volume of the PPP into a cuvette. c. Add a defined volume of the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors. d. Add a defined volume of the pre-warmed calcium chloride solution to initiate coagulation and start a timer. e. Record the time in seconds for a fibrin clot to form.

-

Results: The result is reported in seconds.

In Vitro γ-Carboxylation Assay using Liver Microsomes

Principle: This assay measures the activity of γ-glutamyl carboxylase in a microsomal preparation by quantifying the incorporation of radiolabeled ¹⁴CO₂ into a synthetic or native substrate.

Methodology:

-

Microsome Preparation: a. Homogenize fresh liver tissue in a suitable buffer (e.g., sucrose buffer). b. Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-associated enzymes like GGCX and VKOR.

-

Assay Mixture Preparation: In a reaction tube, combine: a. Liver microsomes (e.g., 0.5 mg/mL protein). b. A substrate for carboxylation (e.g., a synthetic peptide like FLEEL or a vitamin K-dependent protein precursor). c. Reduced Vitamin K1 (hydroquinone). d. A source of radiolabeled carbon dioxide, typically NaH¹⁴CO₃. e. Dithiothreitol (DTT) to maintain a reducing environment. f. A suitable buffer (e.g., Tris-HCl with CHAPS).

-

Reaction Incubation: a. Initiate the reaction by adding the microsomes or vitamin K. b. Incubate the mixture at a specific temperature (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes).

-

Termination and Measurement: a. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid), which also precipitates the proteins. b. Wash the protein pellet to remove unincorporated NaH¹⁴CO₃. c. Quantify the incorporated radioactivity in the protein pellet using liquid scintillation counting.

-

Data Analysis: Express the carboxylase activity as the amount of ¹⁴CO₂ incorporated per milligram of microsomal protein per unit of time.

Conclusion

Vitamin K1 is a critical modulator of hemostasis, acting through the post-translational γ-carboxylation of key coagulation factors. A thorough understanding of the Vitamin K cycle, the mechanism of carboxylation, and the roles of the vitamin K-dependent proteins in the coagulation cascade is fundamental for research into bleeding and thrombotic disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to further elucidate the intricate role of Vitamin K1 in blood coagulation and to develop novel therapeutic interventions. The continued investigation into the kinetics and regulation of the enzymes involved in the Vitamin K cycle will undoubtedly reveal new avenues for the treatment of a wide range of human diseases.

References

An In-depth Technical Guide on the Mechanism of Action of Vitamin K1-13C6 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Vitamin K1-13C6, a stable isotope-labeled form of phylloquinone, in metabolic studies. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to design, execute, and interpret experiments utilizing this powerful tracer. This document details the fundamental role of Vitamin K1 in cellular metabolism, outlines experimental methodologies, presents quantitative data from key studies, and provides visual representations of relevant pathways and workflows.

Core Mechanism of Action: Vitamin K1 as a Cofactor in Carboxylation

Vitamin K1 (phylloquinone) is an essential fat-soluble vitamin that functions as a critical cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2][3] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues within a class of proteins known as vitamin K-dependent proteins (VKDPs).[1][2] This carboxylation is vital for the biological activity of VKDPs, enabling them to bind calcium ions. This calcium-binding capacity is essential for their function in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.

The core of this mechanism lies within the Vitamin K cycle , a salvage pathway that regenerates the active form of vitamin K. The cycle involves the following key steps:

-

Carboxylation: In the endoplasmic reticulum, GGCX utilizes the reduced form of vitamin K, vitamin K hydroquinone (KH2), as a cofactor to convert Glu residues on VKDPs to Gla residues. This reaction requires oxygen and carbon dioxide.

-

Oxidation: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO).

-

Reduction: The enzyme vitamin K epoxide reductase (VKOR) reduces vitamin K epoxide back to the quinone form of vitamin K.

-

Second Reduction: The vitamin K quinone is then further reduced back to the active hydroquinone form by VKOR or other reductases, completing the cycle and allowing it to participate in another round of carboxylation.

This compound is a form of Vitamin K1 where six carbon atoms in the naphthoquinone ring are replaced with the stable isotope carbon-13. This labeling allows researchers to trace the fate of the naphthoquinone ring through the Vitamin K cycle and its involvement in the carboxylation of VKDPs. By using techniques like mass spectrometry, the incorporation of the 13C label can be quantified in various molecules, providing insights into the kinetics and flux of these metabolic pathways.

Data Presentation: Quantitative Insights from Metabolic Studies

The use of 13C-labeled Vitamin K1 has enabled the precise measurement of its pharmacokinetics and bioavailability. The following tables summarize key quantitative data from studies involving human subjects.

Table 1: Pharmacokinetic Parameters of 13C-labeled Phylloquinone in Human Plasma

| Parameter | Value (Mean ± SD) | Study Population | Dosage | Reference |

| Peak Plasma Concentration (Cmax) | 2.1 nmol/L | 6 healthy volunteers | 156 nmol 13C-phylloquinone from kale | |

| Time to Peak Plasma Concentration (Tmax) | 6 - 10 hours | 6 healthy volunteers | 156 nmol 13C-phylloquinone from kale | |

| Plasma Half-life | 8.8 hours | 6 healthy volunteers | 156 nmol 13C-phylloquinone from kale | |

| Tissue Half-life | 215 hours | 6 healthy volunteers | 156 nmol 13C-phylloquinone from kale | |

| Bioavailability from Kale | 4.7% | 6 healthy volunteers | 156 nmol 13C-phylloquinone from kale |

Table 2: Compartmental Kinetic Parameters of Intravenous Vitamin K1

| Parameter | Half-time (hours, Mean ± SD) | Study Population | Dosage | Reference |

| First Exponential | 0.22 ± 0.14 | 10 healthy subjects | Intravenous Konakion MM | |

| Second Exponential | 2.66 ± 1.69 | 10 healthy subjects | Intravenous Konakion MM |

Experimental Protocols: Methodologies for Key Experiments

The following sections detail the methodologies employed in metabolic studies using this compound.

In Vivo Administration and Sample Collection

Objective: To determine the pharmacokinetics and bioavailability of Vitamin K1.

Protocol:

-

Subject Recruitment: Recruit healthy volunteers with defined inclusion and exclusion criteria (e.g., age, BMI, no use of medications affecting vitamin K metabolism).

-

Tracer Administration:

-

Oral Administration: Administer a precisely weighed dose of 13C-labeled phylloquinone, either in a carrier oil within a capsule or incorporated into a food matrix like kale. For steady-state kinetic studies, subjects may take capsules containing a small dose of methyl-13C vitamin K1 multiple times a day for several days.

-

Intravenous Administration: For determining disposal kinetics, an intravenous dose of a commercially available vitamin K1 formulation (e.g., Konakion MM) can be administered.

-

-

Blood Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Quantification of this compound in Biological Samples

Objective: To measure the concentration of Vitamin K1 and its 13C-labeled isotopologue in plasma or serum.

Protocol:

-

Internal Standard Spiking: Add a known amount of a deuterated Vitamin K1 (e.g., Vitamin K1-d7) or another isotopologue as an internal standard to the plasma/serum samples.

-

Sample Preparation:

-

Liquid-Liquid Extraction: Extract lipids, including Vitamin K1, from the plasma using organic solvents like hexane or a mixture of methanol and other organic solvents.

-

Solid-Phase Extraction (SPE): Further purify the extract using SPE cartridges to remove interfering substances.

-

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted Vitamin K1 to improve its volatility and chromatographic properties.

-

Instrumental Analysis:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Separate the different forms of Vitamin K using a reversed-phase HPLC column. Detect and quantify the parent and fragment ions of both the analyte (Vitamin K1 and this compound) and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Separate the derivatized Vitamin K1 using a gas chromatograph and detect the specific ions for the analyte and internal standard using a mass spectrometer.

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amount of Vitamin K1 and this compound in the samples based on the peak area ratios relative to the internal standard.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the mechanism of action of this compound.

References

- 1. Vitamin K-dependent carboxylation regulates Ca2+ flux and adaptation to metabolic stress in β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin K-dependent carboxylation regulates Ca2+ flux and adaptation to metabolic stress in β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin K-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Research Applications of Vitamin K1-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and research applications of Vitamin K1-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in metabolic studies. This document details commercial suppliers, presents quantitative data in a structured format, outlines a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and visualizes key biological and experimental workflows.

Commercial Availability of this compound

This compound is available from several reputable suppliers catering to the research community. The products are typically offered with high isotopic and chemical purity, ensuring reliability in sensitive analytical methods. Below is a summary of offerings from key suppliers.

| Supplier | Product Name | Catalog Number (Example) | Purity/Isotopic Enrichment | Formulation |

| Sigma-Aldrich | Vitamin K1-4a,5,6,7,8,8a-13C6 | 809888 | ≥99 atom % 13C, ≥98% (CP) | Solid |

| This compound solution | V-041-1ML | Not specified | 5 μg/mL in ethanol | |

| MedChemExpress | This compound | HY-13045S | Not specified | 50 μg (109.5 μM * 1 mL in Ethanol) |

| GlpBio | This compound | GC13045 | Not specified | 5 μg (11.05 μM * 1 mL in Ethanol) |

| Cambridge Isotope Laboratories, Inc. | VITAMIN K1 (PHYLLOQUINONE) | Varies by distributor | Varies | Neat or in solution |

The Vitamin K Cycle: A Core Signaling Pathway

Vitamin K1 is a critical cofactor in the post-translational modification of specific proteins, a process essential for blood coagulation and bone metabolism.[1][2][3] The vitamin K cycle is a series of enzymatic reactions that recycle vitamin K, allowing a small amount to be reused multiple times for protein carboxylation.[3][4] In this cycle, the reduced form of vitamin K, vitamin K hydroquinone (KH2), is a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which converts glutamate residues on vitamin K-dependent proteins to γ-carboxyglutamate (Gla). This modification is crucial for the biological activity of these proteins. During this reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide (KO). The enzyme vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to the quinone form, which is subsequently reduced back to the active hydroquinone form, completing the cycle.

Experimental Protocol: Quantification of Vitamin K1 in Plasma using LC-MS/MS with a this compound Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of Vitamin K1 in biological matrices by LC-MS/MS. The internal standard compensates for variations in sample preparation and matrix effects, leading to reliable and reproducible results.

Materials and Reagents

-

This compound: As a solution in ethanol (e.g., from Sigma-Aldrich, MedChemExpress).

-

Plasma samples: Collected in tubes containing an anticoagulant (e.g., EDTA). Samples should be protected from light.

-

Solvents: HPLC-grade methanol, acetonitrile, cyclohexane, and water.

-

Solid Phase Extraction (SPE) Columns: As needed for sample cleanup.

-

LC-MS/MS system: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

Sample Preparation

-

Spiking with Internal Standard: To 500 µL of plasma sample, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 1.5 mL of acetonitrile to the plasma sample, vortex for 20 seconds, and centrifuge to precipitate proteins.

-

Liquid-Liquid Extraction: Alternatively, after protein precipitation, perform a liquid-liquid extraction with a non-polar solvent like cyclohexane.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate solvent mixture (e.g., 15:85 water:methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable C18 or other appropriate column to separate Vitamin K1 from other matrix components. An isocratic or gradient mobile phase of methanol and water with additives like ammonium formate can be employed.

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor and product ion transitions for both Vitamin K1 and this compound. Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive than Electrospray Ionization (ESI) for Vitamin K1 analysis.

Data Analysis

-

Quantification: Determine the concentration of Vitamin K1 in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Vitamin K1 and a fixed concentration of the internal standard.

Application in Metabolic Flux Analysis

This compound can also be employed as a tracer in 13C-Metabolic Flux Analysis (13C-MFA). This advanced technique allows researchers to track the flow of carbon atoms through metabolic pathways. By introducing 13C-labeled Vitamin K1 into a biological system, the incorporation of the heavy isotope into downstream metabolites can be monitored by mass spectrometry or NMR. This provides quantitative insights into the activity of metabolic pathways in real-time and under various physiological or pathological conditions. While detailed protocols are specific to the experimental question, the general workflow involves introducing the labeled substrate, allowing for metabolic processing, extracting metabolites, and analyzing the isotopic enrichment patterns.

This guide provides a foundational understanding of the commercial landscape and research utility of this compound. For specific applications, researchers are encouraged to consult the detailed methodologies provided in the cited literature.

References

The Unseen Workhorse: A Technical Guide to ¹³C Isotopic Labeling

A deep dive into the natural abundance of Carbon-13 and its pivotal role in advancing modern research and drug development.

Introduction: The Power of a Stable Isotope

In the vast landscape of scientific research, particularly in the realms of molecular biology, pharmacology, and drug development, the ability to trace and quantify metabolic pathways is paramount. Among the sophisticated tools available to researchers, isotopic labeling stands out for its precision and power. This guide focuses on Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, and its application as a tracer to elucidate complex biological processes. By replacing the naturally abundant Carbon-12 (¹²C) with ¹³C in molecules of interest, scientists can track their journey through intricate metabolic networks, providing unparalleled insights into cellular function, disease mechanisms, and the efficacy of therapeutic interventions.[1][2] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core principles of ¹³C labeling, detailed experimental protocols, and the interpretation of the rich quantitative data it generates.

Core Principles of ¹³C Isotopic Labeling

The fundamental principle of ¹³C isotopic labeling lies in the introduction of ¹³C-enriched compounds into a biological system.[1] These labeled substrates, such as glucose, glutamine, or specific amino acids, are taken up by cells and integrated into their metabolic pathways.[1] As these labeled molecules are processed through pathways like glycolysis, the Krebs cycle, and the pentose phosphate pathway, the ¹³C atoms are incorporated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.[1]

The key to unlocking the information held within these labeled molecules lies in advanced analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS distinguishes molecules based on their mass-to-charge ratio, and the incorporation of the heavier ¹³C isotope results in a predictable mass shift, allowing for the tracing of carbon atoms and the quantification of metabolic pathway activity, a technique known as Metabolic Flux Analysis (MFA). NMR spectroscopy, on the other hand, leverages the nuclear spin of ¹³C to provide detailed information about the structure and connectivity of carbon-containing molecules.

Natural Abundance and Physical Properties

Carbon exists naturally as a mixture of two stable isotopes: ¹²C and ¹³C. The vast majority is ¹²C, with ¹³C having a natural abundance of approximately 1.1%. This low natural abundance is a key advantage in labeling studies, as the introduction of ¹³C-enriched compounds creates a strong and easily detectable signal against a low background.

| Property | Carbon-12 (¹²C) | Carbon-13 (¹³C) |

| Natural Abundance | ~98.9% | ~1.1% |

| Atomic Mass (amu) | 12.000000 | 13.003355 |

| Protons | 6 | 6 |

| Neutrons | 6 | 7 |

| Nuclear Spin (I) | 0 | 1/2 |

| NMR Activity | Inactive | Active |

Table 1: Comparison of the physical properties of ¹²C and ¹³C.

Applications in Research and Drug Development

The applications of ¹³C isotopic labeling are extensive and continue to expand. In drug development, it is an invaluable tool for:

-

Target Engagement and Mechanism of Action Studies: By tracing the metabolic fate of a ¹³C-labeled drug or a nutrient in the presence of a drug, researchers can confirm that the drug is interacting with its intended target and understand the downstream metabolic consequences of this interaction.

-

Pharmacokinetic and ADME Studies: ¹³C labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing crucial data for safety and efficacy assessments.

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is considered the gold standard for quantifying intracellular reaction rates (fluxes). It provides a detailed map of cellular metabolism, which is essential for understanding how diseases like cancer alter metabolic pathways and how these pathways respond to therapeutic interventions.

-

Biomarker Discovery: Isotope tracing can help identify metabolic biomarkers associated with disease states or drug responses.

-

Structural Biology: ¹³C labeling is essential for protein structure determination using NMR spectroscopy, particularly for larger proteins where spectral overlap is a significant challenge.

Experimental Workflows and Protocols

A successful ¹³C labeling experiment requires careful planning and execution, from the selection of the appropriate tracer to the final data analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for a ¹³C metabolic flux analysis experiment.

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Protocol 1: Steady-State ¹³C-Glucose Tracing in Adherent Mammalian Cells

This protocol provides a generalized procedure for a steady-state ¹³C glucose labeling experiment in adherent mammalian cells to determine the relative contribution of glucose to central carbon metabolism.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-glucose

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.

-

Adaptation Phase (Recommended): For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium.

-

Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites, such as citrate, has reached a plateau.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity.

-

Incubate at -80°C for 15 minutes to precipitate proteins.

-

-

Cell Harvesting:

-

Scrape the cells from the plate using a cell scraper.

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

The metabolite extract is now ready for analysis by MS or NMR.

-

Protocol 2: Uniform ¹³C Labeling of Proteins in E. coli

This protocol describes the uniform labeling of a target protein with ¹³C by overexpression in E. coli grown in a minimal medium containing [U-¹³C₆]-glucose as the sole carbon source.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

-

LB medium.

-

M9 minimal medium components.

-

[U-¹³C₆]-glucose.

-

¹⁵NH₄Cl (if dual labeling is desired).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Appropriate antibiotic.

Procedure:

-

Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

-

Minimal Medium Culture: The next day, inoculate 1 L of M9 minimal medium containing the appropriate antibiotic, ¹⁵NH₄Cl (if applicable), and [U-¹³C₆]-glucose as the sole nitrogen and carbon sources, respectively, with the overnight starter culture. Grow at 37°C with vigorous shaking.

-

Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

-

Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Protocol 3: Analysis of ¹³C-Labeled Fatty Acids by GC-MS

This protocol outlines the extraction, derivatization, and analysis of ¹³C-labeled fatty acids from cultured cells.

Materials:

-

Cell pellet containing ¹³C-labeled lipids.

-

Solvents for lipid extraction (e.g., chloroform, methanol).

-

Derivatization agent (e.g., BF₃-methanol or BSTFA).

-

Internal standard (e.g., heptadecanoic acid).

-

Hexane.

-

Saturated NaCl solution.

Procedure:

-

Lipid Extraction:

-

Extract total lipids from the cell pellet using a standard method such as the Folch or Bligh-Dyer technique.

-

-

Saponification (Optional, for total fatty acids):

-

Hydrolyze the lipid extract using methanolic KOH to release free fatty acids from complex lipids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract or free fatty acid sample, add 2 mL of 12% BCl₃-methanol.

-

Heat at 60°C for 5-10 minutes.

-

After cooling, add 1 mL of water and 1 mL of hexane.

-

Shake vigorously to extract the FAMEs into the hexane layer.

-

Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the FAMEs onto a suitable GC column for separation.

-

The mass spectrometer is used to detect the mass isotopologue distribution of the fatty acids, revealing the extent of ¹³C incorporation.

-

Data Presentation and Interpretation

The data generated from ¹³C labeling experiments is quantitative and information-rich. The primary output from mass spectrometry is the Mass Isotopologue Distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite.

| Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Drug-Treated) |

| M+0 | 0.10 | 0.25 |

| M+1 | 0.05 | 0.10 |

| M+2 | 0.30 | 0.40 |

| M+3 | 0.15 | 0.10 |

| M+4 | 0.25 | 0.10 |

| M+5 | 0.10 | 0.03 |

| M+6 | 0.05 | 0.02 |

Table 2: Example Mass Isotopologue Distribution (MID) for Citrate. This hypothetical data from cells grown with [U-¹³C₆]-glucose shows the distribution of citrate molecules with different numbers of ¹³C atoms (M+n, where n is the number of ¹³C atoms). The shift in the distribution upon drug treatment can indicate changes in metabolic pathways feeding into the citrate pool.

This MID data is then used to calculate metabolic fluxes, providing a quantitative measure of the rate of reactions within the metabolic network.

| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 85 | -15% |

| Pentose Phosphate Pathway | 20 | 45 | +125% |

| PDH (Pyruvate to Acetyl-CoA) | 80 | 30 | -62.5% |

| Anaplerosis (Pyruvate to OAA) | 15 | 50 | +233% |

Table 3: Example Metabolic Flux Data. This table shows hypothetical flux rates, calculated from MID data, for key reactions in central carbon metabolism. The data compares control cells to drug-treated cells, with fluxes often normalized to the glucose uptake rate. Such data can reveal how a drug reroutes metabolism.

Visualization of Metabolic Pathways

Understanding the flow of ¹³C atoms through metabolic networks is greatly aided by visual representations. The following diagrams, generated using the DOT language, illustrate key pathways involved in ¹³C tracer studies.

Glycolysis and TCA Cycle

This diagram shows the central carbon metabolism pathways of glycolysis and the TCA cycle, highlighting key intermediates where ¹³C labeling is often measured.

Caption: Glycolysis and the TCA Cycle pathways.

Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a crucial alternative route for glucose metabolism, and ¹³C labeling can quantify its activity.

Caption: The Pentose Phosphate Pathway.

Fatty Acid Synthesis

¹³C-labeling can trace the incorporation of carbon from glucose or other precursors into fatty acids.

Caption: Overview of Fatty Acid Synthesis.

Conclusion

Carbon-13 isotopic labeling is a powerful and versatile technique that provides an unparalleled window into the intricate workings of cellular metabolism. Its ability to deliver precise, quantitative data on metabolic fluxes makes it an indispensable tool for researchers in both academic and industrial settings. For professionals in drug development, ¹³C labeling offers a robust platform for elucidating mechanisms of action, assessing drug metabolism and safety, and discovering novel therapeutic targets. As analytical technologies continue to advance, the applications of ¹³C labeling are poised to expand even further, promising to unlock new frontiers in our understanding of biology and the development of next-generation medicines.

References

A Technical Guide to the Stability and Storage of Vitamin K1-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Vitamin K1-13C6, an isotopically labeled form of Vitamin K1 (Phylloquinone). Understanding the stability profile of this compound is critical for its accurate use as an internal standard in quantitative analyses and in metabolic research. This document outlines the intrinsic stability of Vitamin K1, its degradation pathways, and provides detailed protocols for stability assessment.

Introduction to this compound

This compound is a stable isotope-labeled version of Vitamin K1, where six carbon atoms in the naphthoquinone ring have been replaced with the Carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Vitamin K1 in various biological matrices. The chemical stability of this compound is generally considered to be identical to that of its unlabeled counterpart, Vitamin K1. Therefore, the stability data and degradation pathways discussed in this guide are applicable to both compounds.

Stability Profile of Vitamin K1

Vitamin K1 is a fat-soluble vitamin that is susceptible to degradation under certain environmental conditions. The primary factors affecting its stability are light, oxygen, and alkaline pH.

Photostability

Vitamin K1 is highly sensitive to light, particularly ultraviolet (UV) radiation. Exposure to light can lead to rapid degradation of the molecule.

Key Findings on Photodegradation:

-

The photodegradation of Vitamin K1 follows first-order kinetics[1].

-

Exposure to daylight and fluorescent light can significantly decrease Vitamin K1 content. One study reported a 46% decrease after two days of daylight exposure and an 87% decrease after two days of fluorescent light exposure[2][3].

-

The photodegradation process involves the generation of reactive oxygen species (ROS), including singlet oxygen and superoxide anion radicals, which contribute to the breakdown of the molecule[4].

-

Photoprotective agents, such as p-aminobenzoic acid (PABA), have been shown to significantly improve the photostability of Vitamin K1[1].

Thermal Stability

Vitamin K1 is relatively stable to heat. However, prolonged exposure to high temperatures can lead to degradation.

Key Findings on Thermal Stability:

-

In vegetable oils, a maximum decrease of 15% in Vitamin K1 content was observed after heating for 40 minutes at 185–190°C.

-

Accelerated stability studies of a Vitamin K1 injectable formulation showed it to be stable for six months under accelerated conditions (40°C ± 2°C at 75% RH ± 5% RH).

pH Stability

Vitamin K1 is sensitive to alkaline conditions, which can cause decomposition. It is more stable in neutral to slightly acidic environments.

Oxidative Stability

Vitamin K1 is susceptible to oxidation, particularly at the double bonds in its structure. The primary oxidation product is Vitamin K1 2,3-epoxide.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at -20°C or -80°C. | Low temperatures minimize the rate of chemical degradation. |

| Light | Protect from light by storing in amber or opaque containers. | Prevents photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert gas such as nitrogen or argon. | Minimizes oxidative degradation. |

| Form | If stored as a solid, a crystalline form is preferable to an amorphous form. | Crystalline forms are generally more stable. |

| Solvent | If stored in solution, use a non-aqueous solvent. | Vitamin K1 is insoluble in water and susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. |

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of Vitamin K1 under various conditions.

Table 1: Photodegradation of Vitamin K1 in Solution

| Light Source | Exposure Duration | Percent Degradation | Reference |

| Daylight | 2 days | 46% | |

| Fluorescent Light | 2 days | 87% |

Table 2: Thermal Degradation of Vitamin K1 in Vegetable Oil

| Temperature | Exposure Duration | Percent Degradation | Reference |

| 185-190°C | 40 minutes | ~15% |

Table 3: Stability of Vitamin K1 in Different Storage Containers (Refrigerated)

| Container | Storage Duration | Percent Recovery | Reference |

| Amber Glass Bottles | 105 days | >90% | |

| Amber Plastic Syringes | 21 days | <90% |

Degradation Pathways

The degradation of Vitamin K1 can occur through several pathways, primarily initiated by light, oxidation, or extreme pH conditions.

Vitamin K Metabolism and Degradation Pathway

The following diagram illustrates the metabolic cycle of Vitamin K1, which is closely linked to its degradation. In this cycle, Vitamin K1 is converted to its active hydroquinone form, then to Vitamin K1 epoxide, which is subsequently recycled back to the quinone form. Degradation can occur at various points in this cycle.

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability of this compound.

Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method capable of separating Vitamin K1 from its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.

Materials:

-

This compound reference standard

-

HPLC grade methanol, acetonitrile, and isopropanol

-

Zinc chloride

-

Sodium acetate

-

Acetic acid

-

HPLC system with a UV or fluorescence detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, acetonitrile, zinc chloride, sodium acetate, and acetic acid in appropriate proportions. A typical mobile phase could be a mixture of methanol and a solution of zinc chloride, sodium acetate, and acetic acid in water.

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: As prepared in step 1

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection: UV at 254 nm or fluorescence detection with excitation at 243 nm and emission at 430 nm (post-column reduction with zinc may be required for fluorescence detection).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol).

-

Acidic Degradation:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Basic Degradation:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at 60°C for a specified time.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for a specified time.

-

At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution into a vial and evaporate the solvent.

-

Place the vial containing the solid sample in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.

-

At each time point, remove the vial, allow it to cool, reconstitute the sample in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound in a transparent container to a light source in a photostability chamber, as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.

-

-

Analysis: Analyze all samples using the stability-indicating HPLC method described in section 6.1. Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.

References

- 1. jocpr.com [jocpr.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of radical scavengers for reactive oxygen species on vitamin K-induced phototoxicity under UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Phylloquinone in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloquinone, also known as vitamin K1, is a vital lipid-soluble naphthoquinone synthesized by photosynthetic organisms, including all plants.[1][2] In plants, its primary role is as a crucial electron carrier in Photosystem I (PSI), participating directly in the light-dependent reactions of photosynthesis.[1][2] Beyond its photosynthetic function, phylloquinone is an essential nutrient for vertebrates, which cannot synthesize it de novo. In animals, it serves as a cofactor for the γ-carboxylation of specific glutamate residues in proteins involved in critical physiological processes such as blood coagulation, bone metabolism, and vascular biology.[1]

The biosynthesis of phylloquinone in plants is a complex process, involving enzymes encoded by nuclear genes and a pathway that spans multiple subcellular compartments, primarily the plastids and peroxisomes. Understanding the intricacies of this pathway, its regulation, and the enzymes involved is of significant interest for basic plant biology research, crop improvement, and for drug development, given the importance of vitamin K in human health. This technical guide provides a comprehensive overview of the core aspects of phylloquinone biosynthesis in plants, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

The Phylloquinone Biosynthetic Pathway

The biosynthesis of phylloquinone in plants proceeds from the primary metabolite chorismate, a product of the shikimate pathway. The overall pathway can be conceptually divided into three main stages: the synthesis of the naphthoquinone ring head group, the synthesis of the phytyl tail, and the condensation of these two moieties followed by a final methylation step. The pathway involves a fascinating example of subcellular compartmentalization, with early and late steps occurring in the plastids, while an intermediate section of the pathway is localized to peroxisomes.

The core pathway for the formation of the naphthoquinone ring is as follows:

-

Chorismate to Isochorismate: The pathway initiates in the plastid with the conversion of chorismate to isochorismate, catalyzed by Isochorismate Synthase (ICS) .

-

Formation of SHCHC: Isochorismate is then converted to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) by the sequential action of enzymes encoded by the PHYLLO gene in many plants, which is a fusion of ancestral bacterial menF, menD, menC, and menH genes.

-

Formation of o-succinylbenzoate (OSB): SHCHC is subsequently converted to o-succinylbenzoate (OSB).

-

Activation of OSB: OSB is then activated to OSB-CoA by o-succinylbenzoyl-CoA Synthetase (MenE) , a reaction that can occur in both plastids and peroxisomes due to the dual targeting of the enzyme.

-

Cyclization to DHNA-CoA: Inside the peroxisome, Naphthoate Synthase (MenB) catalyzes the cyclization of OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).

-

Hydrolysis to DHNA: The thioester bond of DHNA-CoA is then hydrolyzed by DHNA-CoA Thioesterase (DHNAT) to yield 1,4-dihydroxy-2-naphthoate (DHNA).

-

Transport back to the Plastid: DHNA is transported back to the plastid for the final steps of biosynthesis.

-

Phytylation of DHNA: In the plastid inner envelope, DHNA phytyltransferase (MenA) catalyzes the attachment of a phytyl group from phytyl-diphosphate to DHNA, forming demethylphylloquinone.

-

Reduction of Demethylphylloquinone: The demethylphylloquinone is then reduced by NDC1 (NAD(P)H DEHYDROGENASE C1) , a type II NAD(P)H quinone oxidoreductase located in plastoglobuli.

-

Methylation to Phylloquinone: Finally, in the thylakoid membrane, demethylphylloquinone methyltransferase (MenG) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the reduced demethylphylloquinone to form the final product, phylloquinone.

References

Methodological & Application

Application Notes and Protocols for Vitamin K1-13C6 in Pharmacokinetic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Vitamin K1-13C6 as a stable isotope tracer in pharmacokinetic (PK) research. This document outlines the background, applications, and detailed protocols for conducting tracer studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of Vitamin K1.

Introduction to this compound Tracer Studies

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for the synthesis of coagulation factors II, VII, IX, and X in the liver.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic interventions and nutritional guidelines. Stable isotope labeling, utilizing compounds such as this compound, offers a powerful methodology for tracing the fate of Vitamin K1 in vivo without the need for radioactive isotopes.

This compound is a form of Vitamin K1 where six carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13. This isotopic enrichment allows for its differentiation from endogenous Vitamin K1 using mass spectrometry-based analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By administering a known dose of this compound and subsequently measuring its concentration and that of its metabolites in biological matrices, researchers can accurately determine key pharmacokinetic parameters.

Key Applications:

-

Bioavailability Studies: Determine the fraction of an orally administered dose of Vitamin K1 that reaches systemic circulation.

-

Pharmacokinetic Parameter Determination: Accurately measure parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and clearance (CL).

-

Metabolism Studies: Identify and quantify metabolites of Vitamin K1.

-

Drug-Drug Interaction Studies: Investigate the effect of co-administered drugs on the pharmacokinetics of Vitamin K1.

Quantitative Data from this compound Tracer Studies

The following tables summarize key pharmacokinetic parameters of Vitamin K1 derived from studies utilizing stable isotope tracers. These values can serve as a reference for designing and interpreting new studies.

Table 1: Pharmacokinetic Parameters of Intravenously Administered Vitamin K1 in Healthy Adults

| Parameter | Value (Mean ± SD) | Reference |

| Fast Phase Half-life (t1/2 α) | 0.22 ± 0.14 hours | [3][4] |

| Slow Phase Half-life (t1/2 β) | 2.66 ± 1.69 hours | [3] |

Data from a study where a steady state of plasma Vitamin K1 isotopic enrichment was achieved using methyl-13C Vitamin K1, followed by an intravenous dose of unlabeled Vitamin K1 to measure disposal kinetics.

Table 2: Pharmacokinetic Parameters of Orally Administered 13C-labeled Vitamin K1 from Kale in Healthy Adults

| Parameter | Value (Mean) | Reference |

| Dose of 13C-phylloquinone | 156 nmol | |

| Peak Plasma 13C-phylloquinone Concentration (Cmax) | 2.1 nmol/L | |

| Time to Peak Plasma Concentration (Tmax) | 6 - 10 hours | |

| Bioavailability | 4.7% | |

| Plasma Half-life | 8.8 hours | |

| Tissue Half-life | 215 hours |

Experimental Protocols

Protocol for a Human Pharmacokinetic Study of Oral this compound

This protocol outlines a typical design for a clinical study to determine the bioavailability and pharmacokinetic profile of orally administered this compound.

1. Study Design:

-

Participants: A cohort of healthy adult volunteers.

-

Design: An open-label, single-dose pharmacokinetic study.

-

Tracer: this compound.

2. Materials:

-

This compound (pharmaceutical grade).

-

Encapsulation material for oral dosage form.

-

Standardized meal.

-

Blood collection tubes (e.g., EDTA-containing).

-

Centrifuge.

-

Freezer (-80°C).

-

Analytical equipment (LC-MS/MS or GC-MS).

3. Procedure:

-

Pre-dose:

-

Participants fast overnight.

-

A baseline blood sample is collected.

-

-

Dosing:

-

A single oral dose of this compound (e.g., 150-200 nmol) is administered with a standardized meal to facilitate absorption.

-

-

Blood Sampling:

-

Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours post-dose).

-

-

Sample Processing:

-

Blood samples are centrifuged to separate plasma.

-

Plasma is stored at -80°C until analysis.

-

4. Sample Analysis (LC-MS/MS):

-

Extraction:

-

Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate Vitamin K1 from the plasma matrix.

-

-

Chromatography:

-

Separation is achieved using a reverse-phase C18 column with a suitable mobile phase gradient.

-

-

Mass Spectrometry:

-

A tandem quadrupole mass spectrometer is used for the detection and quantification of this compound and endogenous Vitamin K1.

-

Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

-

5. Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time profiles using non-compartmental analysis.

Protocol for Sample Preparation and LC-MS/MS Analysis

1. Plasma Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 500 µL of plasma, add an internal standard (e.g., a different isotopologue of Vitamin K1 like Vitamin K1-d7).

-

Perform protein precipitation by adding a solvent like ethanol or acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Perform liquid-liquid extraction of the supernatant with a non-polar solvent such as hexane.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like ammonium formate or formic acid.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

MRM Transitions:

-

Vitamin K1: Monitor the specific precursor-to-product ion transition.

-

This compound: Monitor the specific precursor-to-product ion transition, which will have a mass shift of +6 Da compared to unlabeled Vitamin K1.

-

Visualizations

// Edges KH2 -> KO [label="GGCX", color="#EA4335"]; KO -> K [label="VKOR", color="#4285F4"]; K -> KH2 [label="VKOR", color="#4285F4"]; Glu -> Gla [label="CO2, O2", color="#34A853"];

// Invisible nodes for positioning {rank=same; KH2; Glu} {rank=same; KO; Gla}

// Edge from cycle to carboxylation KH2 -> Glu [style=invis]; KO -> Gla [style=invis];

// Enzyme nodes GGCX [shape=ellipse, label="γ-Glutamyl\nCarboxylase", fillcolor="#FBBC05", fontcolor="#202124"]; VKOR [shape=ellipse, label="Vitamin K Epoxide\nReductase", fillcolor="#FBBC05", fontcolor="#202124"];

// Logical connections to enzymes GGCX -> Glu [style=invis]; VKOR -> KO [style=invis]; } enddot Caption: The Vitamin K cycle and its role in the activation of clotting factors.